5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid
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Overview
Description
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.062 g/mol It is a derivative of nicotinic acid, characterized by the presence of bromine, hydroxyl, and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid typically involves the bromination of 4-hydroxy-2,6-dimethylnicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-4-oxo-2,6-dimethylnicotinic acid.
Reduction: Formation of 4-hydroxy-2,6-dimethylnicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-iodo-2,6-dimethylnicotinic acid
- 3-Bromo-5-hydroxy-4-methyl-2,6-dinitrobenzoic acid
- Nicotinic acid (4-bromo-benzylidene)-hydrazide
Uniqueness
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is unique due to the specific arrangement of bromine, hydroxyl, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11)(H,12,13) |
InChI Key |
GXWVLFZDHVVCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Br)C(=O)O |
Origin of Product |
United States |
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